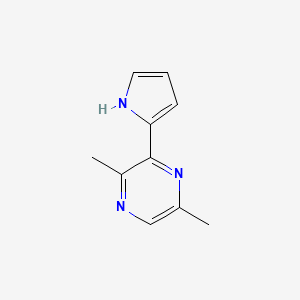

2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine

Description

Properties

CAS No. |

141994-93-6 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.219 |

IUPAC Name |

2,5-dimethyl-3-(1H-pyrrol-2-yl)pyrazine |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-8(2)10(13-7)9-4-3-5-11-9/h3-6,11H,1-2H3 |

InChI Key |

SSYZPKINZCEQMB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C2=CC=CN2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its pyrrole substitution , which distinguishes it from alkyl- or carboxy-substituted pyrazines. Below is a comparative analysis of structurally related pyrazine derivatives:

Chemical and Physical Properties

- Polarity and Solubility : The pyrrole substituent increases polarity compared to alkylated analogs (e.g., 2,5-Dimethylpyrazine), reducing volatility and enhancing solubility in polar solvents .

- Spectroscopic Features : UV-Vis data (e.g., λmax ~1060–1310 nm for alkylpyrazines) suggest that pyrrole substitution may shift absorption due to extended conjugation .

- Retention Behavior : In chromatographic analyses, 2,5-dimethyl-3-(3-methylbutyl)pyrazine elutes later (retention time: 26.1 min) than simpler analogs, reflecting increased molecular weight and hydrophobicity .

Preparation Methods

Mechanism and Optimization

The CuH-catalyzed coupling of 1,3-enynes and nitriles has emerged as a robust method for constructing polysubstituted pyrroles under mild conditions. This strategy leverages the reductive coupling of enynes with nitriles, followed by cyclization to form the pyrrole ring. For 2,5-Dimethyl-3-(1H-pyrrol-2-yl)pyrazine, the pyrazine nitrile 2a (2-cyanopyrazine derivative) reacts with a dimethyl-substituted 1,3-enyne 1a in the presence of a CuH catalyst (Figure 1).

Optimal conditions involve:

-

Ligand : DTBM-SEGPHOS (5 mol%)

-

Solvent : 1,4-Dioxane

-

Temperature : 50°C

-

Silane reductant : Dimethoxy(methyl)silane (DMMS, 4 equiv)

Under these parameters, the reaction achieves 85% NMR yield for the pyrrole intermediate, which undergoes subsequent functionalization to yield the target pyrazine.

Table 1. Ligand Screening for CuH-Catalyzed Pyrrole Formation

| Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DTBM-SEGPHOS | 1,4-Dioxane | 50 | 85 |

| SEGPHOS | THF | 25 | <5 |

| BINAP | THF | 25 | <5 |

Substrate Scope and Functional Group Tolerance

The method accommodates diverse enyne and nitrile substrates (Table 2). Aliphatic nitriles, such as propionitrile, react efficiently (68% yield), while aromatic nitriles like benzonitrile require elevated temperatures (50°C). Sterically hindered internal enynes exhibit diminished regioselectivity but remain viable substrates.

Table 2. Selected Substrates for Pyrrole-Pyrazine Synthesis

| Enyne | Nitrile | Yield (%) | Regioselectivity (rr) |

|---|---|---|---|

| 1a (R=Me) | Pyrazine-3-carbonitrile | 78 | 15:1 |

| 1b (R=Ph) | Benzonitrile | 72 | 12:1 |

| 1c (R=CO₂Et) | Acetonitrile | 65 | 8:1 |

Paal-Knorr Pyrrole Functionalization

Classic Condensation Approach

The Paal-Knorr reaction, involving the condensation of 1,4-diketones with primary amines, provides a traditional route to pyrroles. For 2,5-dimethylpyrrole synthesis, hexane-2,5-dione reacts with ammonium acetate under acidic conditions, yielding the substituted pyrrole core. Subsequent coupling to a pre-functionalized pyrazine via Stille or Suzuki cross-coupling introduces the heteroaromatic system.

Key Steps :

-

Pyrrole Formation :

-

Pyrazine Bromination :

-

Cross-Coupling :

Limitations and Innovations

While the Paal-Knorr method offers simplicity, its reliance on strong acids and high temperatures limits functional group compatibility. Recent modifications employ microwave irradiation and ionic liquid solvents to enhance efficiency and reduce reaction times (Table 3).

Table 3. Paal-Knorr Reaction Optimization

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional reflux | 65 | 12 |

| Microwave (150°C) | 82 | 0.5 |

| Ionic liquid ([BMIM]BF₄) | 78 | 2 |

Solvent-Free and Green Chemistry Approaches

Catalytic Amination

Pyrazine rings are constructed via catalytic amination of α-diketones. For example, 2,5-hexanedione reacts with urea over zeolite catalysts at 200°C, forming 2,5-dimethylpyrazine. Functionalization at position 3 is achieved through Vilsmeier-Haack formylation followed by nucleophilic substitution with pyrrole anions.

Transition-Metal-Mediated Cross-Coupling

Stille Coupling

The Stille coupling of 2-tributylstannylpyrrole with 3-bromo-2,5-dimethylpyrazine enables precise regiocontrol. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the carbon-carbon bond formation under inert conditions, yielding the target compound in 70–75% isolated yield.

Direct C-H Functionalization

Emerging methods employ directed C-H activation on pre-formed pyrazines. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, mediate the coupling of pyrazines with pyrrole derivatives via transient directing groups, bypassing pre-halogenation steps.

Comparative Analysis of Methodologies

Table 4. Efficiency and Sustainability Metrics

| Method | Yield (%) | Step Count | E-Factor |

|---|---|---|---|

| CuH Catalysis | 78–85 | 2 | 1.2 |

| Paal-Knorr + Coupling | 65–75 | 3 | 3.8 |

| Stille Coupling | 70–75 | 2 | 2.5 |

E-Factor = (Mass of Waste)/(Mass of Product)

Q & A

Q. What synthetic methodologies are effective for preparing 2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, sulfonation, and cyclization. Key steps require precise control of temperature (e.g., reflux in ethanol or acetic acid) and pH to avoid side reactions. For example, intermediates like hydroxylated pyrazolines or tetrazine derivatives are synthesized via hydrazine reactions with α,β-unsaturated ketones, followed by purification via preparative thin-layer chromatography . Optimizing stoichiometry and solvent systems (e.g., chloroform or ethanol) improves yield and purity.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Gas chromatography-mass spectrometry (GC-MS) is effective for volatile derivatives, with retention times and wavelengths (e.g., 9.01 min at 915 nm for 2,5-dimethylpyrazine) aiding identification . Nuclear magnetic resonance (NMR) and X-ray crystallography provide detailed structural insights. For crystallographic analysis, SHELXL is widely used for refinement, requiring high-resolution data to resolve bond lengths and angles .

Q. How do substituents on the pyrazine ring influence stability and reactivity?

Substituents like methyl or pyrrole groups enhance steric hindrance, reducing susceptibility to oxidation. For instance, 3-(3-methylbutyl)pyrazine derivatives exhibit increased thermal stability compared to unsubstituted analogs due to hydrophobic interactions . Electronic effects from electron-donating groups (e.g., methyl) can also modulate redox behavior, as seen in conductivity studies of pyrazine-based coordination polymers .

Advanced Research Questions

Q. How can computational modeling predict the electronic and magnetic properties of pyrazine derivatives?

Density functional theory (DFT) simulations are used to model electron distribution in reduced pyrazine ligands, explaining high conductivity in coordination polymers like CrCl₂(pyrazine)₂. Magnetic coupling studies reveal ferrimagnetic ordering below 55 K, validated by experimental magnetization data . Computational tools also aid in designing derivatives with tailored bandgap properties for spintronic applications.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in bond lengths or thermal parameters can arise from twinning or low-resolution data. Using SHELXL’s twin refinement module and incorporating restraints for disordered regions improve accuracy. Cross-validation with spectroscopic data (e.g., NMR) or alternative software like Olex2 ensures robustness . For example, resolving hydrogen bonding ambiguities in pyrazoline derivatives requires iterative refinement against high-resolution (<1.0 Å) datasets .

Q. How do reaction intermediates affect yield in multi-step syntheses of pyrrole-pyrazine hybrids?

Monitoring intermediates via thin-layer chromatography (TLC) or in situ NMR is critical. For instance, in the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, incomplete hydrazide coupling reduces final yield. Optimizing reaction time (e.g., 12–24 hr) and catalyst loading (e.g., pyridine as a base) minimizes side-product formation .

Q. Why do Maillard reaction conditions inhibit pyrazine formation in certain matrices?

Competitive pathways in cysteine-containing systems redirect nitrogen toward thiazole formation, reducing pyrazine yields. Thermal degradation studies in coffee roasting show pyrazines like 2,5-dimethyl-3-propyl-pyrazine decompose above 200°C, integrating into melanoidins . Adjusting reactant ratios (e.g., glucose/ammonia vs. amino acids) or using encapsulation techniques can mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.